Tuftsinyltuftsin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

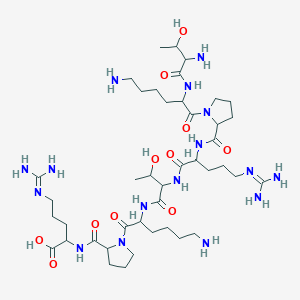

Tuftsinyltuftsin ist ein Octapeptid mit der Sequenz Thr-Lys-Pro-Arg-Thr-Lys-Pro-Arg. Es ist vom Tetrapeptid Tuftsin (Thr-Lys-Pro-Arg) abgeleitet, das für seine immunmodulatorischen Eigenschaften bekannt ist. This compound wurde synthetisiert, um die Bildung von Lys-Pro-Arg aus Tuftsin durch Gewebsaminopeptidasen zu minimieren . Diese Verbindung hat ein signifikantes Potenzial gezeigt, die Lebensdauer von syngenen Mäusen zu verlängern, die mit L1210-Leukämiezellen injiziert wurden .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Tuftsinyltuftsin wird durch Festphasenpeptidsynthese (SPPS) synthetisiert, ein Verfahren, das üblicherweise für die Herstellung von Peptiden verwendet wird. Die Synthese beinhaltet die schrittweise Zugabe von geschützten Aminosäuren zu einer wachsenden Peptidkette, die an ein festes Harz gebunden ist. Die Reaktionsbedingungen umfassen typischerweise die Verwendung von Kupplungsreagenzien wie HBTU (O-Benzotriazol-N,N,N’,N’-tetramethyl-uronium-hexafluorophosphat) und Basen wie DIPEA (N,N-Diisopropylethylamin), um die Bildung von Peptidbindungen zu erleichtern .

Industrielle Produktionsverfahren

Für die industrielle Produktion wird die Hochleistungsflüssigchromatographie (HPLC) verwendet, um das synthetisierte Peptid zu reinigen. Eine einfache Methode zur Reinigung von Tuftsin durch HPLC verwendet 0,75 % Trifluoressigsäure in Wasser . Dieses Verfahren stellt die hohe Reinheit des Endprodukts sicher, die für seinen Einsatz in der wissenschaftlichen Forschung und in medizinischen Anwendungen unerlässlich ist.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Tuftsinyltuftsin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion kann die Struktur des Peptids verändern und möglicherweise seine biologische Aktivität verändern.

Reduktion: Reduktionsreaktionen können verwendet werden, um Disulfidbrücken innerhalb des Peptids zu spalten.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die bei diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid für die Oxidation, Reduktionsmittel wie Dithiothreitol (DTT) für die Reduktion und verschiedene Nukleophile für Substitutionsreaktionen. Die Bedingungen für diese Reaktionen variieren je nach dem gewünschten Ergebnis, umfassen aber typischerweise kontrollierte Temperaturen und pH-Werte .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die bei diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation zur Bildung von Sulfoxiden oder Sulfonen führen, während die Reduktion zur Spaltung von Disulfidbrücken führen kann, wodurch freie Thiolgruppen entstehen .

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: Es wird als Modellverbindung für die Untersuchung der Peptidsynthese und -modifikation verwendet.

Wirkmechanismus

This compound übt seine Wirkungen aus, indem es an spezifische Rezeptoren auf der Oberfläche von Immunzellen bindet, wie z. B. den Neuropilin-1 (Nrp1)-Rezeptor. Diese Bindung moduliert verschiedene Signalwege, darunter den Transforming Growth Factor-beta (TGF-β)-Signalweg, die zyklische Guanosinmonophosphat (cGMP)-Signalgebung und die Kalzium (Ca2+)-Signalgebung . Diese Signalwege spielen eine entscheidende Rolle bei der Regulierung der Funktionen von Immunzellen, einschließlich Phagozytose und Zytotoxizität .

Wissenschaftliche Forschungsanwendungen

Tuftsinyltuftsin has a wide range of scientific research applications, including:

Chemistry: It is used as a model compound for studying peptide synthesis and modification.

Industry: This compound can be used in the development of new immunomodulatory drugs and therapies.

Wirkmechanismus

Tuftsinyltuftsin exerts its effects by binding to specific receptors on the surface of immune cells, such as the neuropilin-1 (Nrp1) receptor. This binding modulates various signaling pathways, including the transforming growth factor-beta (TGF-β) pathway, cyclic guanosine monophosphate (cGMP) signaling, and calcium (Ca2+) signaling . These pathways play crucial roles in regulating immune cell functions, including phagocytosis and cytotoxicity .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Tuftsin (Thr-Lys-Pro-Arg): Das parentale Tetrapeptid, das für seine immunmodulatorischen Eigenschaften bekannt ist.

Thr-Arg-Pro-Lys: Ein enger Analogon, das im Hämagglutinin des Influenzavirus gefunden wird.

Thr-Arg-Pro-Arg: Ein weiteres Analogon, das in Pankreaspolypeptiden gefunden wird.

Einzigartigkeit

Tuftsinyltuftsin ist einzigartig aufgrund seiner Octapeptidstruktur, die im Vergleich zu Tuftsin eine verbesserte Stabilität und eine verlängerte biologische Aktivität bietet. Dies macht es zu einer wertvollen Verbindung für die Forschung und potenzielle therapeutische Anwendungen .

Eigenschaften

Molekularformel |

C42H78N16O11 |

|---|---|

Molekulargewicht |

983.2 g/mol |

IUPAC-Name |

2-[[1-[6-amino-2-[[2-[[2-[[1-[6-amino-2-[(2-amino-3-hydroxybutanoyl)amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid |

InChI |

InChI=1S/C42H78N16O11/c1-23(59)31(45)36(64)53-26(11-3-5-17-43)38(66)57-21-9-15-29(57)34(62)52-25(13-7-19-50-41(46)47)33(61)56-32(24(2)60)37(65)54-27(12-4-6-18-44)39(67)58-22-10-16-30(58)35(63)55-28(40(68)69)14-8-20-51-42(48)49/h23-32,59-60H,3-22,43-45H2,1-2H3,(H,52,62)(H,53,64)(H,54,65)(H,55,63)(H,56,61)(H,68,69)(H4,46,47,50)(H4,48,49,51) |

InChI-Schlüssel |

GCQKMLBIJULQQS-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)O)N)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-benzyl-2-({[3,5-bis(trifluoromethyl)phenyl]carbamothioyl}amino)-N,3,3-trimethylbutanamide](/img/structure/B12300442.png)

![(8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl) 9H-xanthene-9-carboxylate;bromide](/img/structure/B12300452.png)

![3a,3b,6,6,9a-pentamethyl-1-(4,5,6-trihydroxy-6-methylheptan-2-yl)-3H,4H,5H,5aH,8H,9H,9bH-cyclopenta[a]phenanthrene-2,7-dione](/img/structure/B12300492.png)

![(S)-2-Methylazetidine[(1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl]methanesulfonate](/img/structure/B12300509.png)